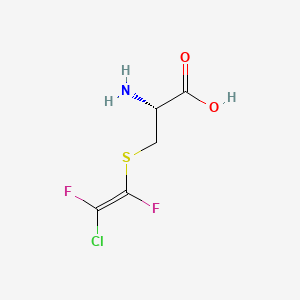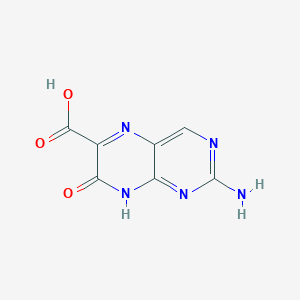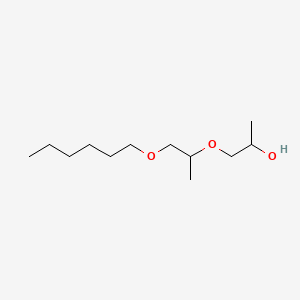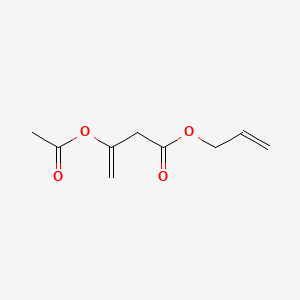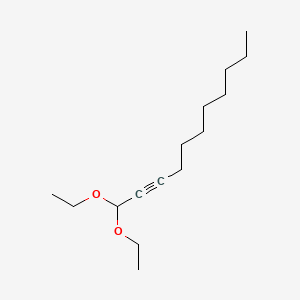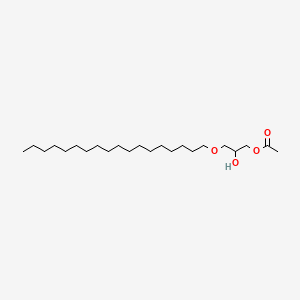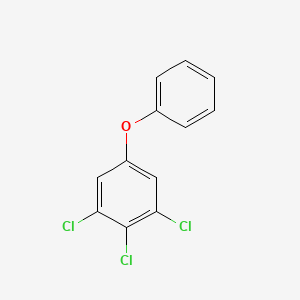
3,4,5-Trichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of this compound is C12H7Cl3O, and it is characterized by the presence of three chlorine atoms attached to the diphenyl ether structure .
Méthodes De Préparation
The synthesis of 3,4,5-Trichlorodiphenyl ether can be achieved through various methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method involves the hydrolysis, haloform reaction, and decarboxylation of difenoconazole isomers . These methods are efficient and can be applied to the synthesis of other drug intermediates.
Analyse Des Réactions Chimiques
3,4,5-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cleavage of the C–O bond in ethers using strong acids like HBr or HI results in the formation of alcohols and alkyl halides .
Applications De Recherche Scientifique
3,4,5-Trichlorodiphenyl ether has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It is studied for its potential toxic effects on living organisms and its interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a model compound for studying the effects of PCDEs.
Industry: It is used in the production of dyes, perfumes, and other industrial products
Mécanisme D'action
The mechanism of action of 3,4,5-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in living organisms. It is known to bind to the aryl hydrocarbon receptor (AhR), which mediates its toxic effects. The binding of this compound to AhR leads to the activation of various signaling pathways, resulting in changes in gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
3,4,5-Trichlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,3,4-Trichlorodiphenyl ether
- 2,4,5-Trichlorodiphenyl ether
- 3,4-Dichlorodiphenyl ether
These compounds share similar structures and chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical reactivity and biological effects .
Propriétés
Numéro CAS |
63646-53-7 |
|---|---|
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
ZQCCHNBMSHOJAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


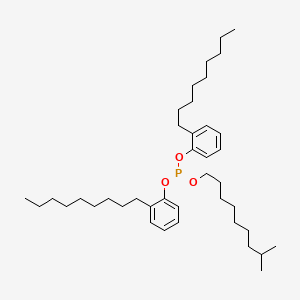
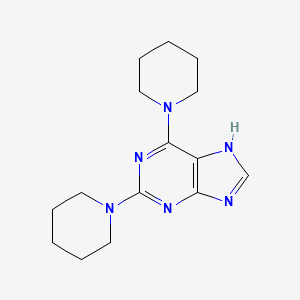

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

